molecular formula C10H10N4 B15089682 4-Methyl-5-(pyrimidin-5-yl)pyridin-2-amine

4-Methyl-5-(pyrimidin-5-yl)pyridin-2-amine

Cat. No.: B15089682
M. Wt: 186.21 g/mol
InChI Key: OAVLHGOVBKDTRB-UHFFFAOYSA-N
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Description

4-Methyl-5-(pyrimidin-5-yl)pyridin-2-amine is a heterocyclic compound that features both pyridine and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-5-(pyrimidin-5-yl)pyridin-2-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the use of 2-nitro-5-bromopyridine as a starting material. The synthetic route includes:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-5-(pyrimidin-5-yl)pyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyridine and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like sodium hydride and various alkyl halides are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce primary amines.

Scientific Research Applications

4-Methyl-5-(pyrimidin-5-yl)pyridin-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-5-(pyrimidin-5-yl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes, thereby affecting cellular processes such as cell cycle progression and apoptosis. The compound’s structure allows it to bind to active sites of enzymes, blocking their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-5-(pyrimidin-5-yl)pyridin-2-amine is unique due to its specific structural features that confer distinct biological activities

Properties

Molecular Formula

C10H10N4

Molecular Weight

186.21 g/mol

IUPAC Name

4-methyl-5-pyrimidin-5-ylpyridin-2-amine

InChI

InChI=1S/C10H10N4/c1-7-2-10(11)14-5-9(7)8-3-12-6-13-4-8/h2-6H,1H3,(H2,11,14)

InChI Key

OAVLHGOVBKDTRB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1C2=CN=CN=C2)N

Origin of Product

United States

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